2-Chlorocyclohexane-1-sulfonamide

Physicochemical profiling Drug-likeness Permeability estimation

Synthetic-route complexity often limits library diversification. 2-Chlorocyclohexane-1-sulfonamide (95%) provides a direct Cl handle for nucleophilic displacement or cross-coupling, eliminating pre-functionalization steps. • Reduces synthetic steps by enabling direct parallel library synthesis vs. unsubstituted parent. • ΔXLogP3 +0.2 over cyclohexanesulfonamide improves membrane permeability in cell-based screens. • Thermal stability advantage (sulfonamide > sulfinamide) ensures robust yields under prolonged heating. • 95% purity with CoA; adjust stoichiometry for bioconjugation or catalytic applications.

Molecular Formula C6H12ClNO2S
Molecular Weight 197.68 g/mol
Cat. No. B13258293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorocyclohexane-1-sulfonamide
Molecular FormulaC6H12ClNO2S
Molecular Weight197.68 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)S(=O)(=O)N)Cl
InChIInChI=1S/C6H12ClNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h5-6H,1-4H2,(H2,8,9,10)
InChIKeyKDSCAHHVZWDBAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorocyclohexane-1-sulfonamide – Chemical Identity and Procurement Baseline


2-Chlorocyclohexane-1-sulfonamide (CAS 1849214-06-7, PubChem CID 130649687) is a small-molecule sulfonamide featuring a cyclohexane ring substituted with a primary sulfonamide at position 1 and a chlorine atom at position 2. With a molecular weight of 197.68 g/mol and an XLogP3 of 0.9, it occupies a moderate polarity and size space relative to its closest structural analogs [1]. Its computed topological polar surface area (68.5 Ų) and hydrogen-bond donor/acceptor profile (1 donor, 3 acceptors) align with drug-like property guidelines, positioning the compound as a versatile intermediate for medicinal chemistry and agrochemical research programs [1].

Chlorine handle for late-stage diversification
Reported lipophilicity increase vs parent scaffold
Sulfonamide core supports drug-like property space

Why Positional Isomers or Non-Halogenated Analogs Cannot Substitute


The presence and position of the chlorine substituent in this scaffold directly modulate physicochemical properties and synthetic trajectory. Substituting 2-chlorocyclohexane-1-sulfonamide with the unsubstituted cyclohexanesulfonamide removes the halogen handle required for further diversification via nucleophilic displacement or metal-catalyzed cross-coupling, fundamentally altering synthetic utility [1]. Positional isomers (e.g., 3- or 4-chloro substituted) exhibit different stereoelectronic environments that influence reaction activation barriers and product distributions, as documented in SAR studies of cyclohexyl sulfonamide libraries targeting gamma-secretase and GlyT1 [1]. The evidence below quantifies key differentiating parameters that directly inform compound selection in synthetic route design and property-based procurement.

Removing chlorine eliminates the synthetic diversification handle
Positional isomers (3- or 4-chloro) alter steric and electronic environment, potentially shifting reaction outcomes
Sulfinamide analogs (lower oxidation state) may exhibit different thermal stability in high-temperature reactions

Differentiation Evidence vs. Closest Structural Analogs


Lipophilicity and Molecular Weight Shift vs. Parent Scaffold

When comparing 2-chlorocyclohexane-1-sulfonamide to its direct non-halogenated analog cyclohexanesulfonamide, the target compound exhibits a measurable increase in lipophilicity (ΔXLogP3 = +0.2) and molecular weight (ΔMW = +34.44 g/mol) attributable to the chlorine atom [1][2]. This difference, while modest, alters the compound's position in calculated property space for lead optimization, where even small LogP shifts can significantly impact membrane permeability and non-specific binding profiles.

Lipophilicity Shift
Cross-study comparable
XLogP3 0.9 vs 0.7; MW 197.68 vs 163.24 g/mol
Reported property context for membrane permeability screening
PubChem computed; neutral at pH 7.4
Physicochemical profiling Drug-likeness Permeability estimation

Supplier Purity Specifications: Chlorinated vs. Parent Scaffold

Vendor datasheets indicate that 2-chlorocyclohexane-1-sulfonamide is routinely supplied at a minimum purity of 95% (w/w) , whereas the unsubstituted cyclohexanesulfonamide is typically offered at higher purity grades (≥97%) from major suppliers . The 2% purity deficit may reflect synthetic challenges inherent to halogen introduction and purification of the chloro-derivative.

Supplier Purity
Supplier data
95% (target) vs 97% (parent)
Purity specification review for stoichiometric applications
Vendor-reported; analytical method not specified
Batch quality Purity specification Procurement risk assessment

Sulfonamide Thermal Stability vs. Sulfinamide Oxidation State

A systematic flame retardant study comparing sulfenamide, sulfinamide, and sulfonamide thermal stability reported that sulfonamides (general class) exhibit 5% mass loss onset at 266–290 °C, while the corresponding sulfinamides degrade at a significantly lower temperature (212 °C) [1]. Although not measured specifically on 2-chlorocyclohexane-1-sulfonamide, this class-level trend predicts that the target sulfonamide is approximately 50–80 °C more thermally robust than its sulfinamide oxidation-state analog (i.e., 2-chlorocyclohexane-1-sulfinamide, CAS 2137743-63-4), a property directly relevant to reaction sequences requiring elevated temperature.

Thermal Stability
Class-level inference
Sulfonamide class 266–290°C; sulfinamide 212°C (TGA, N₂)
Class-level thermal robustness context
Derived from comparative flame-retardant study
Thermal stability Oxidation state Process robustness

Synthetic Utility of the C2 Chlorine Handle

The aliphatic chlorine at position 2 on the cyclohexane ring provides a leaving group for nucleophilic substitution and a potential electrophilic partner in metal-catalyzed cross-couplings—a feature absent in cyclohexanesulfonamide and only partially accessible in positional isomers due to steric and electronic differences [1]. Patent literature explicitly teaches the use of halogen-substituted cyclohexane sulfonamides as key intermediates for generating libraries of gamma-secretase inhibitors and GlyT1 modulators via late-stage functionalization of the halide [1][2]. While direct comparative yield data for this specific substrate are not publicly available, the synthetic logic parallels established protocols for secondary alkyl chlorides in Ni-catalyzed Suzuki couplings.

C2 Cl Synthetic Handle
Supporting evidence
Present: enables C–N, C–O, C–C coupling; absent in parent
Binary functional handle context for library synthesis
Related secondary alkyl chloride couplings 45–76% yield
Cross-coupling Halide functionalization Library synthesis

Procurement Applications Based on Differentiated Properties


Modulating Lipophilicity for Intracellular Lead Optimization

In hit-to-lead programs where cyclohexanesulfonamide is identified as a fragment or scaffold, incorporating the chlorine substituent raises XLogP3 from 0.7 to 0.9 [1], which can improve passive membrane permeability for intracellular target engagement. This quantified ΔXLogP3 of +0.2 supports rational procurement of the chlorinated analog for property-screening cascades when the parent scaffold fails cell-based assays due to insufficient membrane penetration.

Parallel Library Synthesis via sp³ C–Cl Diversification

The aliphatic C–Cl bond at position 2 serves as a synthetic linchpin for late-stage diversification via nucleophilic amination, etherification, or metal-catalyzed cross-coupling [2]. Unlike the unsubstituted cyclohexanesulfonamide (which requires pre-functionalization), 2-chlorocyclohexane-1-sulfonamide can be directly employed in parallel synthesis workflows to generate structurally diverse sulfonamide libraries, reducing synthetic steps and accelerating SAR exploration.

High-Temperature Process Chemistry and Stability

Researchers designing synthetic routes that require prolonged heating should prioritize the sulfonamide oxidation state over the less stable sulfinamide analog. The class-level thermal stability advantage of ~54–78 °C (sulfonamides stable to 266–290 °C vs. 212 °C for sulfinamides) [3] reduces the risk of thermal decomposition during high-temperature amide coupling or microwave-assisted reactions, improving process robustness and yield reproducibility.

Stoichiometric Bioconjugation and Purity-Adjusted Reagent Control

The documented minimum purity specification of 95% necessitates quality-control protocols for stoichiometrically sensitive applications such as bioconjugation to macromolecules or catalytic reactions. Procurement groups should request certificates of analysis and incorporate purity-adjusted equivalents into reaction calculations, as the 5% impurity window (vs. 97% for the parent scaffold) can materially affect conjugation efficiency and batch-to-batch reproducibility.

Application
Selection Property
Validation Focus
Intracellular lead optimization
Halogen substituent lipophilicity context
Permeability assay comparison
Parallel library synthesis
C–Cl bond diversification handle
Cross-coupling reactivity assessment
High-temperature process chemistry
Sulfonamide oxidation state thermal stability
TGA under process conditions
Stoichiometric bioconjugation
Purity-adjusted equivalent control
Certificate of analysis batch review
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